molecular formula C18H23F3N4O3 B11093444 N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide

N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B11093444
M. Wt: 400.4 g/mol
InChI Key: XXZCGVGRIHQTEB-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with a nitro group and a trifluoromethyl group, making it a valuable subject for chemical and pharmaceutical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The nitro and trifluoromethyl groups are then introduced through subsequent reactions involving nitration and trifluoromethylation, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its biological activity, influencing its binding affinity and reactivity with target molecules. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine
  • 3-Nitro-4-(piperazin-1-yl)benzotrifluoride

Uniqueness

N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H23F3N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H23F3N4O3/c19-18(20,21)13-6-7-15(16(12-13)25(27)28)23-8-10-24(11-9-23)17(26)22-14-4-2-1-3-5-14/h6-7,12,14H,1-5,8-11H2,(H,22,26)

InChI Key

XXZCGVGRIHQTEB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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